molecular formula C8H18N2O2 B2909872 2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide CAS No. 1697094-26-0

2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide

Cat. No.: B2909872
CAS No.: 1697094-26-0
M. Wt: 174.244
InChI Key: XFWNILRRCIVQBK-UHFFFAOYSA-N
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Description

2-[(3-Hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide is a tertiary acetamide derivative characterized by a hydroxypropyl-methylamino substituent and a dimethylacetamide backbone. The compound’s synthesis likely involves amidation or alkylation steps, similar to related acetamides (e.g., coupling of amines with activated carbonyl intermediates) .

Properties

IUPAC Name

2-[3-hydroxypropyl(methyl)amino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-9(2)8(12)7-10(3)5-4-6-11/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWNILRRCIVQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697094-26-0
Record name 2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide typically involves the reaction of N,N-dimethylacetamide with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amine group can be reduced to form a secondary or tertiary amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis : The compound is synthesized through nucleophilic substitution of N,N-dimethylacetamide with 3-chloropropanol in the presence of a base, typically sodium hydroxide. This process can be optimized in industrial settings using continuous flow reactors to enhance yield and purity.

Chemical Properties : The compound features a hydroxyl group, amine group, and a dimethylacetamide moiety, making it reactive in various chemical reactions such as oxidation, reduction, and substitution.

Organic Chemistry

2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide serves as a reagent in organic synthesis. Its ability to participate in diverse reactions allows it to be utilized in the formation of complex organic molecules.

Biological Applications

The compound is employed in the preparation of biologically active compounds. It acts as a stabilizer for biomolecules, enhancing their stability during experimental procedures.

Pharmaceutical Formulations

Research indicates potential applications in drug delivery systems. Its unique functional groups facilitate interactions with biological targets, making it suitable for incorporation into pharmaceutical formulations aimed at improving drug solubility and bioavailability.

Industrial Applications

In industry, the compound is utilized in producing polymers and resins. Its properties allow it to function as a solvent and processing aid in various chemical manufacturing processes.

Case Study 1: Drug Delivery Systems

A study investigated the use of 2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide in enhancing the solubility of poorly soluble drugs. The results indicated improved drug release profiles when this compound was used as a solubilizing agent compared to traditional solvents.

Case Study 2: Stabilization of Biomolecules

In a research project focused on protein stabilization, the compound demonstrated significant efficacy in preserving the activity of enzymes during storage. This application is crucial for biotechnological processes where enzyme activity must be maintained over time.

Mechanism of Action

The mechanism of action of 2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl and amine groups play a crucial role in these interactions, allowing the compound to bind to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility : The hydroxypropyl group in the target compound increases water solubility compared to chloro- or aromatic-substituted analogs (e.g., alachlor) .

Synthetic Efficiency : Yields for similar compounds vary widely. Pyrimidine-containing analogs achieve ~82% yield , while thiazolyl derivatives reach 90% . The target compound’s synthesis may require optimization to match these benchmarks.

Biological Activity: Chlorinated or aromatic acetamides (e.g., alachlor) are prevalent in herbicides due to their hydrophobicity and stability . In contrast, polar groups (e.g., hydroxypropyl) may favor pharmaceutical applications, as seen in chloroquinoline-linked acetamides .

Electronic and Steric Effects

  • Hydroxypropyl vs.
  • Dimethylamino vs. Diethylamino: Dimethylamino groups (target compound) offer less steric hindrance than diethylamino substituents (e.g., 3213-15-8 in ), possibly enhancing binding affinity in drug-receptor interactions.

Biological Activity

2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide, commonly referred to as DMAC, is a chemical compound with significant industrial applications, particularly in the production of acrylic fibers and as a solvent in various chemical processes. Understanding its biological activity is crucial for assessing its safety and potential health impacts on humans, especially in occupational settings.

DMAC is characterized by its ability to dissolve a variety of organic compounds and its relatively low toxicity compared to other organic solvents. The chemical structure includes a dimethylacetamide backbone with additional hydroxypropyl and methyl groups that influence its biological interactions.

Biological Activity Overview

The biological activity of DMAC can be categorized into several key areas:

  • Toxicological Profile
    • Absorption and Metabolism : DMAC is well-absorbed through oral, inhalation, and dermal routes. Studies indicate that it undergoes metabolic conversion primarily to N-methylacetamide (NMA), which serves as a biomarker for exposure .
    • Acute Toxicity : The oral LD50 ranges from 3000 mg/kg to 6000 mg/kg in rats, indicating low acute toxicity. Dermal exposure shows varying toxicity levels depending on the species, with guinea pigs exhibiting higher sensitivity .
  • Chronic Exposure Effects
    • Hepatotoxicity : Chronic exposure has been linked to liver degeneration and increased liver weights in animal studies. A significant correlation was observed between urinary NMA levels and liver function indicators in workers exposed to DMAC .
    • Reproductive Toxicity : Studies suggest that high concentrations can lead to developmental toxicity, including teratogenic effects observed in animal models at elevated doses .
  • Carcinogenic Potential
    • Extensive studies have shown no significant evidence of carcinogenicity in both animal models and human epidemiological studies. Two-year inhalation studies in rats did not result in tumor formation .

Case Studies

Several case studies provide insights into the occupational exposure risks associated with DMAC:

  • Acrylic Fiber Production Facility : A study involving 223 workers showed high urinary concentrations of NMA, particularly among those engaged in machinery startup activities. Urinary NMA levels ranged from 1.5 to 173.6 mg/g creatinine, indicating significant dermal absorption during work shifts .
  • Longitudinal Health Monitoring : In a cohort of workers exposed over several years, liver function tests revealed abnormalities correlating with high urinary NMA levels, suggesting a need for regular health monitoring in environments where DMAC is used .

Research Findings

Research findings highlight the importance of biological monitoring for workers exposed to DMAC:

  • Biomarkers of Exposure : Urinary concentrations of NMA are reliable biomarkers for assessing exposure levels. The correlation between environmental exposure and urinary metabolites underscores the necessity for effective workplace safety measures .
  • Preventive Measures : Implementing personal protective equipment (PPE) and hygiene practices such as showering after shifts significantly reduced dermal absorption rates and subsequent urinary NMA concentrations .

Data Tables

StudyExposure LevelUrinary NMA Concentration (mg/g creatinine)Health Outcomes
Spies et al., 1995High (machinery startup)1.5 - 173.6Liver function abnormalities
Lee et al., 2006Moderate~20.5 medianNo hepatic injuries reported
Perbellini et al., 2003Chronic exposure>30 (20% of samples)Liver degeneration observed

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